

Spectroscopic Blueprint of Lancifodilactone C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lancifodilactone C*

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **Lancifodilactone C**, a complex nortriterpenoid isolated from *Schisandra lancifolia*. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its structural characterization and analytical methodologies.

Introduction

Lancifodilactone C is a highly oxygenated nortriterpenoid belonging to a class of structurally diverse and biologically active compounds derived from plants of the Schisandraceae family. The intricate polycyclic framework of these molecules presents a significant challenge for structural elucidation, making a thorough spectroscopic analysis paramount. This guide summarizes the key spectroscopic data and experimental protocols necessary for the unambiguous identification and characterization of **Lancifodilactone C**.

Physicochemical and Spectroscopic Data

The molecular formula of **Lancifodilactone C** has been established as $C_{29}H_{36}O_{10}$, with a molecular weight of 544.6 g/mol [\[1\]](#). High-resolution mass spectrometry provides a more precise measure of its mass, crucial for confirming its elemental composition.

Table 1: Mass Spectrometry and UV-Vis Spectroscopy Data for Lancifodilactone C

Parameter	Value	Reference
Molecular Formula	C ₂₉ H ₃₆ O ₁₀	[1]
HRESIMS [M+Na] ⁺ (m/z)	567.2150	
UV λ _{max} (MeOH) (nm)	220	

Table 2: Infrared (IR) Spectroscopy Data for Lancifodilactone C

Wavenumber (cm ⁻¹)	Assignment	Reference
3448	O-H stretching	
1772	γ-Lactone C=O stretching	
1738	Ester C=O stretching	
1653	C=C stretching	

Table 3: ¹³C NMR Spectroscopic Data for Lancifodilactone C (125 MHz, CDCl₃)

Position	Chemical Shift (δ , ppm)
1	49.8
2	28.1
3	171.1
4	139.9
5	141.2
6	35.2
7	82.1
8	50.2
9	45.1
10	40.9
11	42.9
12	70.1
13	50.0
14	84.1
15	34.9
16	28.0
17	50.8
18	15.9
19	170.2
20	78.9
21	13.9
22	34.1
23	21.8

24	124.9
25	131.8
26	25.7
27	17.8
28	21.2
29	60.4

Note: Complete ^1H NMR data with coupling constants is not fully available in the reviewed literature.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **Lancifodilactone C**, based on standard practices for natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker AV-400 or similar NMR spectrometer is typically used, operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.

Sample Preparation: Approximately 5-10 mg of purified **Lancifodilactone C** is dissolved in 0.5 mL of deuterated chloroform (CDCl_3) or other suitable deuterated solvent in a 5 mm NMR tube.

Data Acquisition:

- ^1H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Proton-decoupled ^{13}C NMR spectra are recorded with a spectral width of 200-250 ppm.
- 2D NMR: For complete structural assignment, a suite of 2D NMR experiments is essential, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC

(Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities.

Mass Spectrometry (MS)

Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer or a similar high-resolution instrument.

Sample Preparation: A dilute solution of **Lancifodilactone C** is prepared in a suitable solvent such as methanol or acetonitrile.

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Spectra are acquired in positive ion mode to observe the $[M+Na]^+$ adduct.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrophotometer is used.

Sample Preparation: The solid sample of **Lancifodilactone C** is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

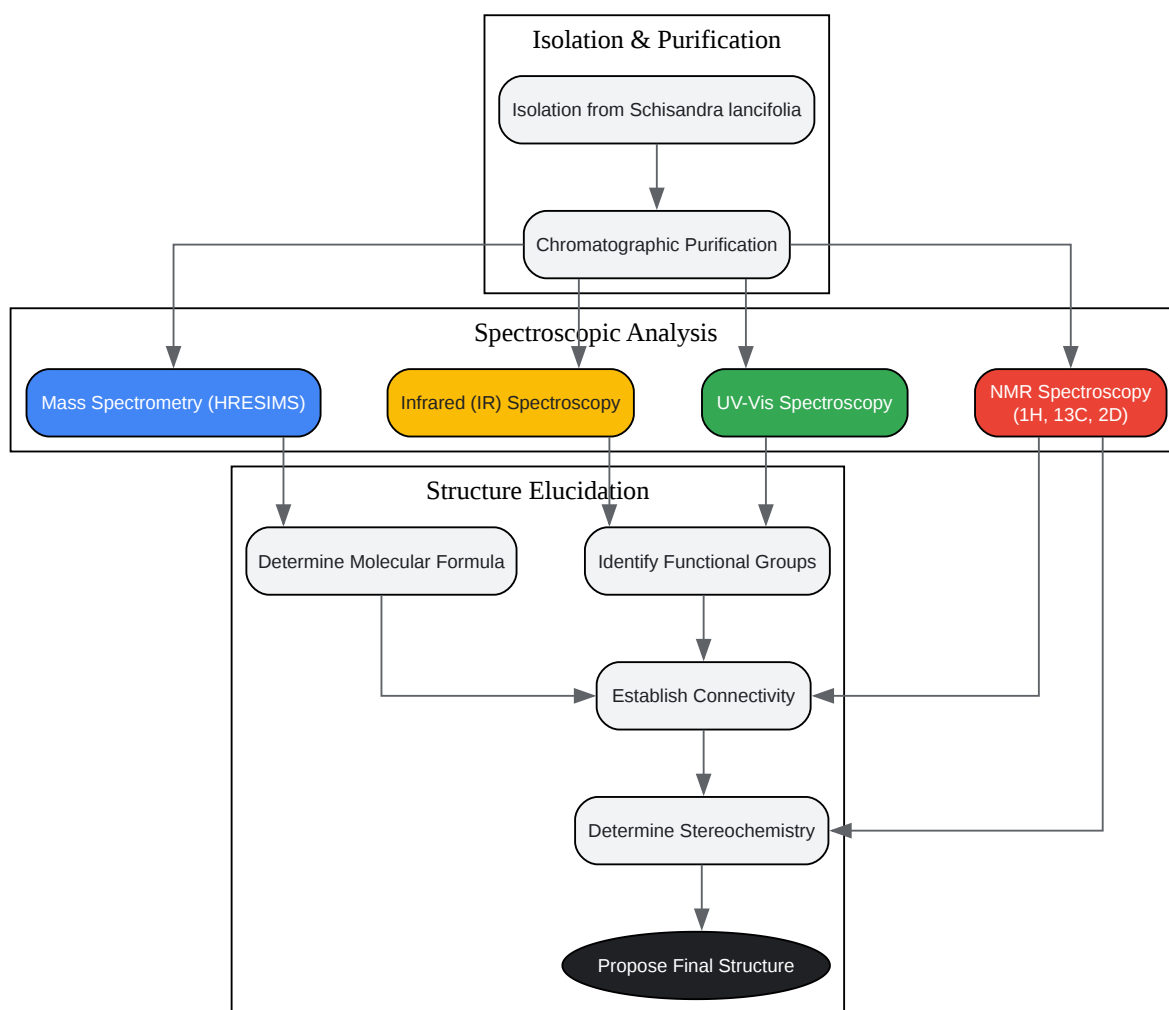
Instrumentation: A double-beam UV-Vis spectrophotometer is employed.

Sample Preparation: A dilute solution of **Lancifodilactone C** is prepared in a UV-transparent solvent, such as methanol or ethanol, in a quartz cuvette.

Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately $200\text{--}400\text{ nm}$.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel natural product like **Lancifodilactone C**.



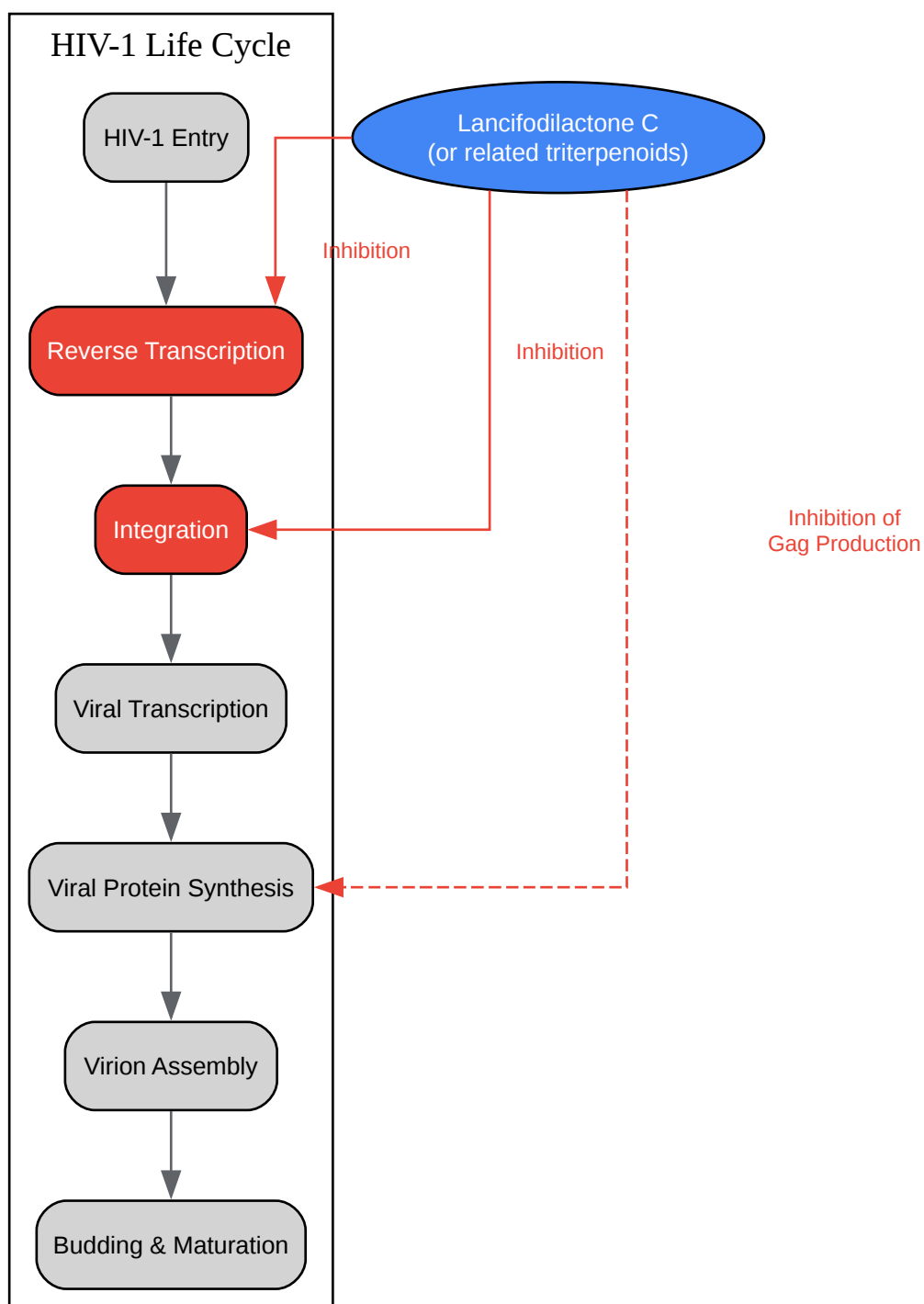
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Caption: Workflow for the isolation and structural elucidation of **Lancifodilactone C**.

Potential Biological Activity and Signaling Pathway

Triterpenoids isolated from Schisandra species have demonstrated a range of biological activities, with anti-HIV-1 activity being a notable property. While the specific mechanism of **Lancifodilactone C** is yet to be fully elucidated, related compounds have been shown to inhibit various stages of the HIV-1 life cycle. A plausible mechanism of action involves the inhibition of key viral enzymes such as reverse transcriptase and integrase, as well as interference with the production of viral Gag protein.

The following diagram illustrates a hypothetical signaling pathway for the anti-HIV-1 activity of Schisandra triterpenoids.



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Caption: Postulated anti-HIV-1 mechanism of Schisandra triterpenoids.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of **Lancifodilactone C**. The tabulated data and outlined experimental protocols serve as a valuable reference for researchers in natural product chemistry and drug discovery. Further investigation is warranted to fully elucidate the complete ^1H NMR data and to explore the specific molecular mechanisms underlying the biological activities of this complex nortriterpenoid.

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References

- 1. Lancifodilactone C | C₂₉H₃₆O₁₀ | CID 12080815 - PubChem [pubchem.ncbi.nlm.nih.gov]
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